molecular formula C12H21NO B6143872 1-(2-methylcyclohexyl)piperidin-4-one CAS No. 1016809-42-9

1-(2-methylcyclohexyl)piperidin-4-one

Cat. No.: B6143872
CAS No.: 1016809-42-9
M. Wt: 195.30 g/mol
InChI Key: NFECKELWIGFNAJ-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohexyl)piperidin-4-one is an organic compound with the molecular formula C12H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a piperidin-4-one core substituted with a 2-methylcyclohexyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(2-methylcyclohexyl)piperidin-4-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylcyclohexanone with piperidine in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve hydrogenation and cyclization reactions, utilizing catalysts such as molybdenum disulfide .

Chemical Reactions Analysis

1-(2-Methylcyclohexyl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methylcyclohexyl)piperidin-4-one is extensively used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug design. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-methylcyclohexyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Methylcyclohexyl)piperidin-4-one can be compared with other piperidine derivatives, such as piperidine itself, piperidin-4-one, and 1-(2-methylcyclohexyl)piperidine. While these compounds share a common piperidine core, the presence of the 2-methylcyclohexyl group in this compound imparts unique chemical and biological properties. This structural variation can affect the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1-(2-methylcyclohexyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFECKELWIGFNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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